1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE
Overview
Description
1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a sulfonyl-benzoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Addition: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive drug that shares structural similarities and targets similar receptors.
These compounds highlight the unique aspects of this compound, particularly its potential for therapeutic applications and its versatile chemical reactivity.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-19-10-12-27(13-11-19)32(29,30)21-7-5-6-20(18-21)24(28)26-16-14-25(15-17-26)22-8-3-4-9-23(22)31-2/h3-9,18-19H,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWLXEAJYRLYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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